3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid
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Overview
Description
3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid is a complex organic compound characterized by the presence of amino, hydroxy, and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and controlled temperatures to ensure the correct substitution pattern on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the corrosive nature of the reagents. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Amino-5-methylisoxazole
- 3-Amino-5-hydroxybenzoic acid
- 3-Amino-5-nitrosalicylic acid .
Uniqueness
What sets 3-Amino-5-(ethanesulfonyl)-2-hydroxybenzene-1-sulfonic acid apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it particularly versatile in various applications, from chemical synthesis to biological research .
Properties
CAS No. |
676120-61-9 |
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Molecular Formula |
C8H11NO6S2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3-amino-5-ethylsulfonyl-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C8H11NO6S2/c1-2-16(11,12)5-3-6(9)8(10)7(4-5)17(13,14)15/h3-4,10H,2,9H2,1H3,(H,13,14,15) |
InChI Key |
ODNFMKMHCOMLHC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C(=C1)S(=O)(=O)O)O)N |
Origin of Product |
United States |
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